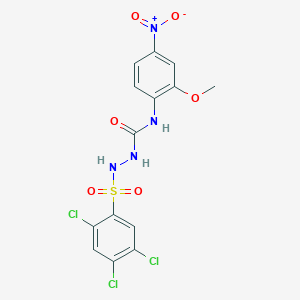

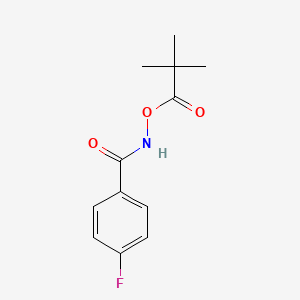

![molecular formula C16H15N3O3 B2942992 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 885953-55-9](/img/structure/B2942992.png)

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group . The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups suggests that this compound could have interesting chemical properties, but without specific studies or data on this exact compound, it’s difficult to say more .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aniline, 3,4-dimethoxyphenyl, and 1,2,4-oxadiazol-5-yl groups would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact molecular structure. The aniline group could potentially undergo reactions such as acylation or alkylation, while the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all depend on the arrangement of its atoms and the types of bonds between them .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline and related compounds have been synthesized for various biological activities. A study by Kavitha, Kannan, & Gnanavel (2016) synthesized similar compounds for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the potential of these compounds in pharmaceutical applications (Kavitha, Kannan, & Gnanavel, 2016).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) investigated compounds including 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione for their antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against different cancer cell lines, suggesting these compounds' effectiveness in combating microbial infections and cancer (Al-Wahaibi et al., 2021).

Optoelectronic Properties

The optoelectronic properties of oxadiazole derivatives have been studied by Wang et al. (2006), where derivatives of 2,5-diphenyl-1,3,4-oxadiazole were synthesized and characterized for their potential in molecular electronics, indicating their application in developing new electronic materials (Wang et al., 2006).

Amorphous Molecular Materials for Electroluminescence

Compounds related to 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline have been developed for use in organic electroluminescent (EL) devices. Doi et al. (2003) synthesized novel amorphous molecular materials that showed potential as emitting materials in EL devices, indicating their use in advanced display technologies (Doi et al., 2003).

Ligand Substitution in Metal Complexes

In the field of organometallic chemistry, Halter et al. (2019) explored the reaction of similar aniline derivatives in metal complexes, demonstrating their role in the development of catalytically active and fluorescent metal complexes (Halter et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZHAMZHXAJVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2942909.png)

![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)

![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)

![Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2942923.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)